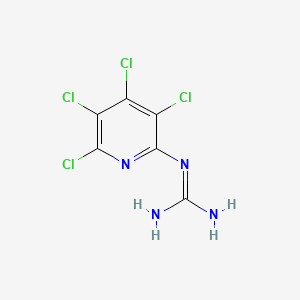

N''-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine is a chemical compound characterized by the presence of a guanidine group attached to a tetrachloropyridine ring

Méthodes De Préparation

The synthesis of N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine typically involves the reaction of 3,4,5,6-tetrachloropyridine with guanidine derivatives. One common method is the sequential one-pot approach, which provides straightforward and efficient access to diverse guanidines through previously unprecedented N-phthaloylguanidines . This protocol features wide substrate scope and mild conditions, making it suitable for industrial production.

Analyse Des Réactions Chimiques

N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into less chlorinated derivatives.

Substitution: The tetrachloropyridine ring allows for substitution reactions, where chlorine atoms can be replaced by other functional groups. Common reagents used in these reactions include thioureas, isocyanides, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine has several scientific research applications:

Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.

Biology: This compound plays key roles in various biological functions and processes.

Medicine: It is used in the development of pharmaceuticals due to its unique chemical properties.

Industry: It is employed in the production of various industrial chemicals and materials.

Mécanisme D'action

The mechanism of action of N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. It acts by enhancing the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This compound also interacts with various enzymes and receptors, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine can be compared with other similar compounds such as:

Debrisoquine: A derivative of guanidine used as an antihypertensive drug.

3,4,5,6-Tetrachloropyridine-2-carboxylic acid: An important intermediate used in organic synthesis and pharmaceuticals. The uniqueness of N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine lies in its specific structure and the presence of the tetrachloropyridine ring, which imparts distinct chemical and biological properties.

Activité Biologique

N''-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tetrachloropyridine moiety attached to a guanidine structure. This configuration is significant as the halogenated pyridine ring can influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines. The compound activates caspase pathways leading to programmed cell death.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective effects in models of neurodegenerative diseases. It appears to modulate oxidative stress and inflammation in neuronal cells.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical for cell proliferation and survival.

- Receptor Modulation : It may act on specific receptors involved in neurotransmission and cellular signaling pathways.

- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, it protects cells from oxidative damage.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Reduction in oxidative stress |

Table 2: Case Studies on Biological Activity

| Study Reference | Cell Line/Model | Findings |

|---|---|---|

| E. coli | Significant reduction in growth at 50 µM | |

| HeLa cells | 70% apoptosis at 100 µM after 24 hours | |

| Neuroblastoma model | Decreased markers of oxidative stress |

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity with a minimum inhibitory concentration (MIC) ranging from 25 to 100 µg/mL depending on the strain tested. This suggests potential use as an antibacterial agent in clinical settings.

- Cancer Research : In vitro studies using HeLa cells revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. These findings highlight its potential as an anticancer therapeutic.

- Neuroprotection : Research involving a neuroblastoma model indicated that the compound reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. This positions it as a candidate for further investigation in neurodegenerative disease therapies.

Propriétés

Numéro CAS |

33984-54-2 |

|---|---|

Formule moléculaire |

C6H4Cl4N4 |

Poids moléculaire |

273.9 g/mol |

Nom IUPAC |

2-(3,4,5,6-tetrachloropyridin-2-yl)guanidine |

InChI |

InChI=1S/C6H4Cl4N4/c7-1-2(8)4(10)13-5(3(1)9)14-6(11)12/h(H4,11,12,13,14) |

Clé InChI |

WZZYSYDSQYGQKQ-UHFFFAOYSA-N |

SMILES canonique |

C1(=C(C(=NC(=C1Cl)Cl)N=C(N)N)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.